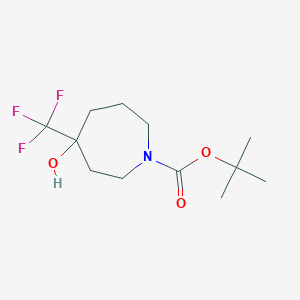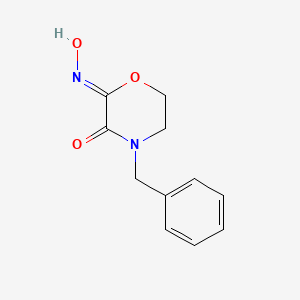
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one
Overview
Description
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one, also known as BHIM, is a novel organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHIM belongs to the class of morpholinone derivatives and is synthesized through a multi-step process that involves the reaction of benzaldehyde and morpholine.
Mechanism of Action
The mechanism of action of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is not fully understood. However, it has been proposed that (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins. For example, (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is its versatility. It can be used in a wide range of experiments and has been found to be effective in various cell types and animal models. Additionally, (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is relatively easy to synthesize and is cost-effective. However, one of the limitations of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one. One area of interest is the development of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one and the identification of its molecular targets. Additionally, more studies are needed to assess the safety and toxicity of (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one in humans. Finally, the development of new synthesis methods for (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one and its derivatives can lead to the discovery of new therapeutic agents.
Scientific Research Applications
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has also been found to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one has been shown to have a cardioprotective effect and can be used in the treatment of cardiovascular diseases.
properties
IUPAC Name |
(2Z)-4-benzyl-2-hydroxyiminomorpholin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-10(12-15)16-7-6-13(11)8-9-4-2-1-3-5-9/h1-5,15H,6-8H2/b12-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKRRAKPMKSAKS-BENRWUELSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=NO)C(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO/C(=N\O)/C(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-benzyl-2-(hydroxyimino)morpholin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



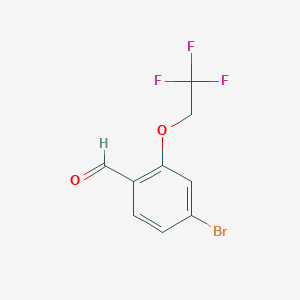

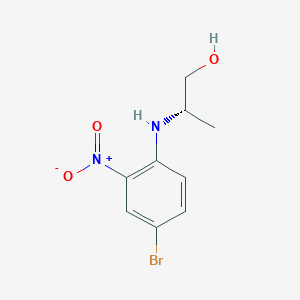
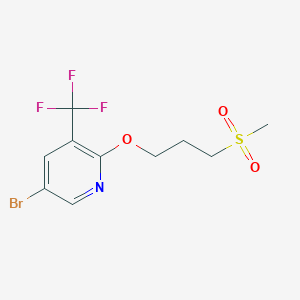
![[1-(4-Bromo-2-methoxyphenoxy)-cyclopropyl]-methanol](/img/structure/B1474968.png)

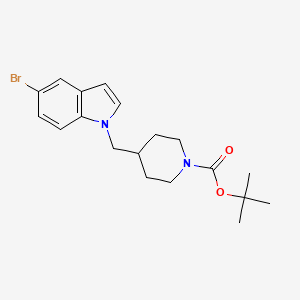
![Tert-butyl 9-(methylamino)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1474972.png)
![5-Methylimidazo[5,1-b][1,3,4]thiadiazole-2-carboxylic acid](/img/structure/B1474973.png)
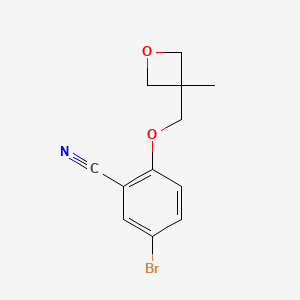
![Ethyl 4-(isopentylamino)-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1474975.png)


